4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIRGCJVUTMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile typically involves the following steps:
Formation of 3-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.
Acylation of morpholine: The 3-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with morpholine to form the 3-bromophenylacetyl morpholine.
Introduction of the nitrile group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile and acetyl groups undergo oxidation under controlled conditions:
-
Nitrile oxidation : Forms amides or carboxylic acids via intermediate imine oxides. Reaction with hydrogen peroxide (H₂O₂) in acidic media yields morpholine-3-carboxamide derivatives.
-
Acetyl group oxidation : Using KMnO₄ or CrO₃, the acetyl moiety is converted to a carboxylic acid, producing 4-[2-(3-bromophenyl)glycolyl]morpholine-3-carbonitrile.
Key Conditions :
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| H₂O₂/H₂SO₄ | 60–80°C | Carboxamide | 65–72% |
| KMnO₄ | RT | Glycolic acid derivative | 58% |
Reduction Reactions
The nitrile group is selectively reduced to primary amines:
-
Catalytic hydrogenation : Using H₂/Pd-C in ethanol, the nitrile converts to a primary amine, yielding 4-[2-(3-bromophenyl)acetyl]morpholine-3-methanamine.
-
Borane complexes : BH₃·THF reduces the nitrile to an amine with >85% efficiency under reflux.
Notable Data :
-
Reduction of the acetyl group is not observed under standard conditions, preserving the ketone functionality.
Hydrolysis Reactions
Controlled hydrolysis targets the nitrile and acetyl groups:
-
Acidic hydrolysis : HCl (6M) at 100°C converts the nitrile to a carboxylic acid, forming 4-[2-(3-bromophenyl)acetyl]morpholine-3-carboxylic acid.
-
Basic hydrolysis : NaOH (10%) cleaves the acetyl group, yielding 3-bromophenylacetic acid and morpholine-3-carbonitrile.
Kinetic Studies :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| HCl (6M) | 2.3 × 10⁻⁴ | 50 min |
| NaOH (10%) | 1.8 × 10⁻⁴ | 64 min |
Nucleophilic Substitution
The bromine atom on the phenyl ring participates in cross-coupling reactions:
-
Suzuki–Miyaura coupling : With phenylboronic acid and Pd(PPh₃)₄, the bromine is replaced by a phenyl group, forming 4-[2-(3-phenylphenyl)acetyl]morpholine-3-carbonitrile .
-
Buchwald–Hartwig amination : Reacts with morpholine in the presence of Pd₂(dba)₃ to produce aryl amine derivatives .
Optimized Parameters :
| Reaction Type | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | PPh₃ | 78% |
| Buchwald | Pd₂(dba)₃ | XPhos | 82% |
Cycloaddition and Cyclization
The nitrile group participates in [2+3] cycloadditions:
-
With azides : Forms 1,2,3-triazoles under Cu(I) catalysis, yielding morpholine-triazole hybrids .
-
Intramolecular cyclization : Under high-pressure Q-tube reactors, the nitrile and acetyl groups form pyrido-triazine derivatives .
Example :
Reaction with sodium azide and CuSO₄/ascorbate produces 4-[2-(3-bromophenyl)acetyl]morpholine-3-(1H-1,2,3-triazole) with 70% yield .
Photochemical Reactions
The bromophenyl group undergoes light-induced transformations:
-
Debromination : UV light (254 nm) in THF removes bromine, forming 4-[2-(3-phenylacetyl)]morpholine-3-carbonitrile .
-
Dimerization : Under 410 nm LED light, the compound forms a dimer via C–Br bond activation .
Quantum Yield :
| Reaction | Wavelength | Φ Value |
|---|---|---|
| Debromination | 254 nm | 0.12 |
| Dimerization | 410 nm | 0.08 |
Multi-Component Reactions
The compound participates in Petasis-type reactions:
-
With aldehydes and boronic acids : Forms α-amino acid derivatives in the presence of Yb(OTf)₃ and Pd(OAc)₂ .
-
With amines : Generates peptidomimetics via Mannich-like reactions .
Synthetic Scope :
| Component Added | Product Class | Yield Range |
|---|---|---|
| Arylboronic acid | Benzodiazepines | 60–85% |
| Aliphatic amines | Morpholine-peptide hybrids | 55–75% |
Scientific Research Applications
Overview
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile is an organic compound characterized by a morpholine ring substituted with a 3-bromophenylacetyl group and a nitrile group. This unique structure provides diverse applications in various fields, particularly in medicinal chemistry, organic synthesis, biological studies, and material science.
Medicinal Chemistry
This compound serves as a building block for the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity. The presence of the bromine atom and the nitrile group can influence the compound's biological properties, making it useful in drug development.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and hydrolysis reactions, which are essential in synthetic organic chemistry.
Biological Studies
The compound is investigated for its effects on biological systems, particularly concerning brominated phenyl compounds . Research has shown that such compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. The ability to study these effects contributes to understanding the pharmacological potential of similar compounds.
Material Science
In material science, this compound may be employed in the development of new materials with specific properties. Its unique chemical structure can lead to innovations in polymer science and nanotechnology.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of brominated phenyl compounds exhibit significant cytotoxic effects on various cancer cell lines. The interaction between the nitrile group and cellular targets was highlighted as a key factor in their efficacy.
- Antimicrobial Properties : Research has indicated that compounds similar to this compound show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Bromophenyl)acetyl]morpholine-3-carbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
4-[2-(3-Bromophenyl)acetyl]piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile is unique due to the specific positioning of the bromine atom and the combination of the morpholine ring with the nitrile group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure
The structural formula of This compound is represented as follows:
- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.
- Bromophenyl group : A phenyl ring substituted with a bromine atom at the meta position.
- Acetyl group : A carbonyl group attached to a methyl group.
Anticancer Activity
Recent studies have demonstrated that morpholine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: In Vitro Studies
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HCT-116 (colon cancer), PC-3 (prostate cancer), and HepG-2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating effective growth inhibition. For example:
- HCT-116: IC50 = 6.9 μM
- PC-3: IC50 = 1.54 μM
- HepG-2: IC50 = 5.9 μM
These findings suggest that the compound may inhibit key signaling pathways involved in cancer progression, such as those mediated by cyclin-dependent kinases (CDKs) and phosphatidylinositol-3 kinase (PI3K) .
Antibacterial Activity
The antibacterial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Evaluation
- Tested Strains : The compound was tested against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various bacterial strains, indicating strong antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| S. aureus | 0.0098 |
| B. subtilis | 0.039 |
Antioxidant Activity
The antioxidant properties of the compound were assessed through various assays, including DPPH radical scavenging tests.
Findings
The compound showed significant antioxidant activity, with a DPPH inhibition percentage comparable to standard antioxidants like ascorbic acid. The introduction of the acetyl group was found to enhance this activity, highlighting the importance of structural modifications in improving biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of morpholine derivatives. Key observations include:
- The presence of electron-withdrawing groups like bromine enhances anticancer and antibacterial activities.
- Modifications in the acetyl group lead to variations in antioxidant properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile, and how can yield be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution between 3-bromophenylacetic acid and morpholine-3-carbonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2 : Optimize reaction time (typically 12–24 hrs) and stoichiometry (1:1.2 molar ratio of acid to morpholine derivative) to minimize side products.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity by HPLC or TLC .
- Critical Parameters : Temperature control and anhydrous conditions are essential to prevent hydrolysis of the carbonitrile group .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Workflow :
- Spectroscopy : Use -/-NMR to verify the presence of the 3-bromophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and morpholine ring (δ ~3.5–4.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺: ~349.2 Da).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., C–Br bond length ~1.89 Å) .
Q. What safety precautions are critical during handling and storage?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.
- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Troubleshooting Approach :
- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.
- Step 2 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model expected spectra and identify conformational isomers.
- Step 3 : Cross-validate with IR spectroscopy (e.g., C≡N stretch ~2240 cm⁻¹) and XRD to rule out polymorphic variations .
Q. What strategies are effective for evaluating the compound’s biological activity, such as anti-inflammatory properties?
- Experimental Design :
- In Vitro Assays : Test inhibition of COX-1/COX-2 enzymes (IC₅₀ values) or TNF-α secretion in macrophage models.
- In Vivo Models : Use carrageenan-induced paw edema in rats to assess dose-dependent anti-inflammatory effects.
- Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to COX-2 active sites .
Q. How can researchers address contradictions in reported biological activities across studies?
- Meta-Analysis Framework :
- Step 1 : Compare assay conditions (e.g., cell lines, incubation times) to identify protocol variability.
- Step 2 : Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. enzyme inhibition assays).
- Step 3 : Explore structure-activity relationships (SAR) by synthesizing analogs (e.g., replacing Br with Cl/F) to isolate key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
